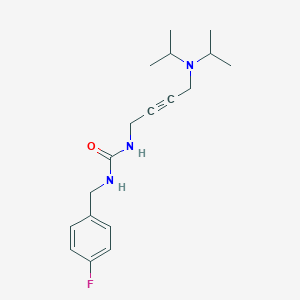
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and their modifiable structure.
Synthesis Analysis
Although the specific synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is not detailed in the provided papers, the synthesis of related urea derivatives can be insightful. For instance, the synthesis of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method . This suggests that similar urea compounds can be synthesized through multi-step synthetic routes, which may involve the formation of the urea linkage and subsequent functionalization of the aromatic rings.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical properties and reactivity. The paper on the synthesis and characterization of a diisopropyl urea derivative provides insights into the molecular structure analysis using X-ray diffraction and density functional theory (DFT) . The optimized structure of the molecule was calculated with the B3LYP method, and the results were consistent with the experimental data from X-ray diffraction. This indicates that computational methods such as DFT can be used to predict and analyze the molecular structure of urea derivatives, including 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea.
Chemical Reactions Analysis
The thermal dissociation of urea compounds, such as 1,3-dibenzylurea and 1-isopropyl-3,3-diethylurea, has been studied in different solvents . The rate of dissociation was found to be faster in fatty acids compared to alcohols, highlighting the influence of the solvent on the reactivity of urea derivatives. The dissociation process is believed to involve protonation by the solvent and base catalysis, with the formation of an intermediate complex containing alcohol and urea molecules . These findings can be extrapolated to understand the reactivity of similar compounds like 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea in various solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be explored through computational studies, as demonstrated by the DFT analysis of a diisopropyl urea compound . The study of molecular electrostatic potential and frontier molecular orbitals revealed insights into the physicochemical properties of the compound. Such analyses can provide valuable information on the reactivity, stability, and potential applications of urea derivatives, including the compound of interest.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Synthetic Routes and Inhibitory Activities : The study by Jones et al. (1985) discusses the synthesis of quinazoline antifolates with various substituents, including fluorobenzyl and diisopropylamino groups, which were tested as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Although the specific compound is not mentioned, the research highlights the importance of substituent variation in medicinal chemistry for optimizing biological activity Jones et al., 1985.
Self-assembly and Molecular Devices : Research by Lock et al. (2004) on urea-linked cyclodextrins and their ability to undergo photoisomerization showcases the potential of urea derivatives in constructing molecular devices and self-assembling structures. This suggests applications of similar compounds in nanotechnology and molecular engineering Lock et al., 2004.
Regio- and Stereoselective Syntheses : The work by Compain et al. (2012) on the regio- and stereo-selective hydrofluorination of ynamides to produce α-fluoroenamides indicates the importance of precise synthetic strategies to create structurally defined and potentially bioactive urea derivatives Compain et al., 2012.
Materials Science and Complexation Studies
Complexation-induced Unfolding : Zimmerman et al. (2001) explore the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes, highlighting the potential of urea derivatives in materials science for creating responsive or adaptive materials Zimmerman et al., 2001.
Metal Organic Cages : Research by Yi et al. (2012) on sulfate-templated self-assembly into tetrahedral metal organic cages using N,N'-bis(4-aminobenzyl)urea demonstrates the utility of urea derivatives in constructing complex molecular architectures for applications in catalysis, storage, or separation technologies Yi et al., 2012.
Propriétés
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c1-14(2)22(15(3)4)12-6-5-11-20-18(23)21-13-16-7-9-17(19)10-8-16/h7-10,14-15H,11-13H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGWGHXZSVIGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=C(C=C1)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)
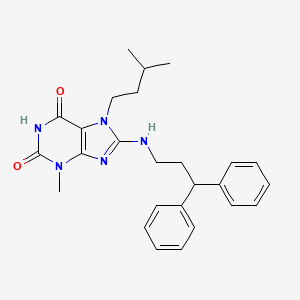
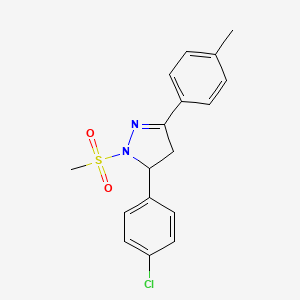
![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)
![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)
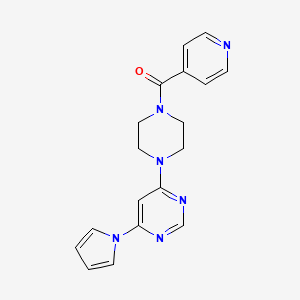
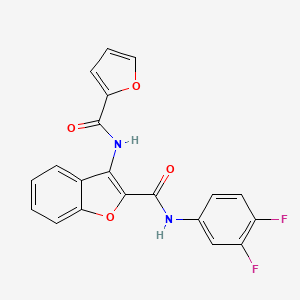
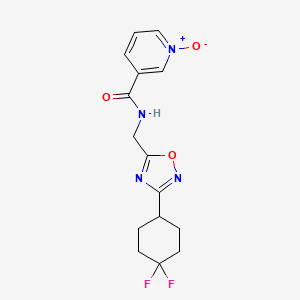
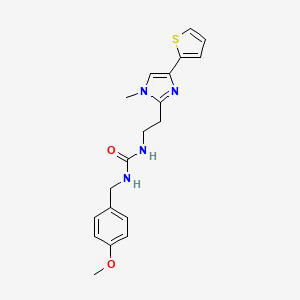
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)